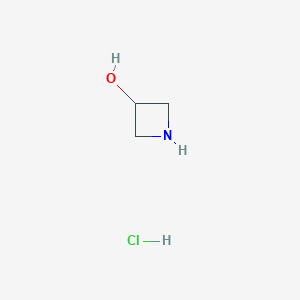![molecular formula C17H33NO4Si B016570 (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one CAS No. 145451-95-2](/img/structure/B16570.png)
(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one
Vue d'ensemble
Description
This compound belongs to a class of bicyclic molecules incorporating oxygen and nitrogen atoms within their cyclic frameworks. These structures are of interest due to their potential as building blocks in organic synthesis and their relevance in creating molecules with biological activity. The presence of multiple stereocenters adds to the complexity of synthesizing such molecules, making them an excellent study subject for advances in stereoselective synthesis techniques.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves diastereoselective or enantioselective methods, leveraging the intrinsic reactivity of functional groups and the stereodirecting effect of pre-existing chiral centers. A key method in constructing such frameworks includes the aza-Prins reaction, which has been utilized to form 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives in a highly diastereoselective manner (Mahía et al., 2017). This showcases the potential routes that might be adapted for the synthesis of the target compound, focusing on controlling stereochemistry at multiple positions.
Molecular Structure Analysis
Molecular structure characterization of similar compounds is typically achieved using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. These methods provide detailed insights into the relative and absolute configurations of the stereocenters, crucial for understanding the compound's reactivity and potential interactions (Wu et al., 2015). For instance, X-ray crystallography has elucidated the molecular structures of chiral bicyclic amino acid esters, revealing the orientation of substituents and the conformation of the bicyclic framework (Moriguchi et al., 2014).
Chemical Reactions and Properties
Bicyclic compounds containing azabicyclo and oxabicyclo structures exhibit a range of reactivities due to the presence of heteroatoms and functional groups. These can undergo various chemical transformations, including nucleophilic attacks, cyclization reactions, and rearrangements, which are pivotal in further functionalizing the core structure or in constructing more complex molecules. Studies on the reactivity of similar compounds under different conditions can provide valuable insights into potential reactions (Ershov et al., 2001).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to the one have been synthesized and analyzed for their structural properties. For example, (1R,4E,5S)-4-Oximino-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one was prepared in a multi-step process starting from camphor and analyzed using X-ray diffraction to determine the structure of the compounds (Grošelj et al., 2005). Another study focused on the synthesis and crystal structure characterization of a similar compound, revealing details about its molecular configuration and intermolecular interactions (Wu et al., 2015).
Asymmetric Synthesis and Chemical Transformations
The compound is related to structures that have been used as key intermediates in asymmetric synthesis. For instance, research has focused on preparing chiral key intermediates for the synthesis of oxygenated elemanoids, which are a class of naturally occurring compounds with potential pharmaceutical applications (Kato et al., 1993). Furthermore, the study of 3-oxa-2-azabicyclo[3.3.0]octanes derived from carbohydrates highlights the synthesis of functionalized carbocycles, showcasing the versatility of such structures in organic synthesis (Ferrier et al., 1983).
Potential in Synthesis of Complex Molecules
These compounds and their derivatives have shown potential in the synthesis of complex molecules, including natural products and novel pharmaceutical compounds. For example, chiral pyrrolidine derivatives synthesized from (S)-pyroglutamic acid exhibit significant stereochemical complexity, indicating their utility in creating diverse molecular architectures (Nagasaka & Imai, 1995).
Propriétés
IUPAC Name |
(1S,6R,7S,7aS)-7a-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-hydroxy-6-methyl-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4Si/c1-11(2)14-17(9-22-23(7,8)16(4,5)6)13(19)12(3)15(20)18(17)10-21-14/h11-14,19H,9-10H2,1-8H3/t12-,13+,14+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGIBQNVLXTJR-FHIRATQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452802 | |
| Record name | (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |
CAS RN |
145451-95-2 | |
| Record name | (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



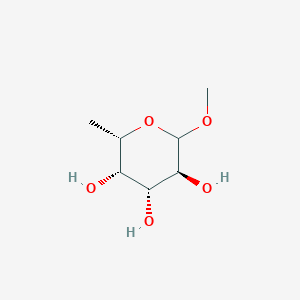
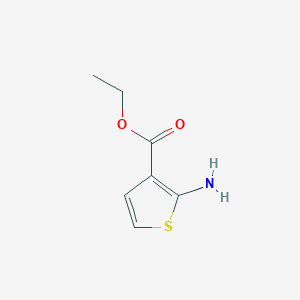
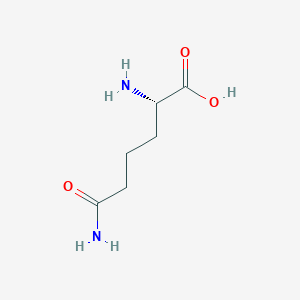
![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)
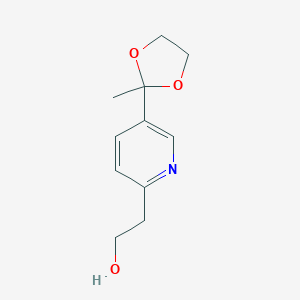
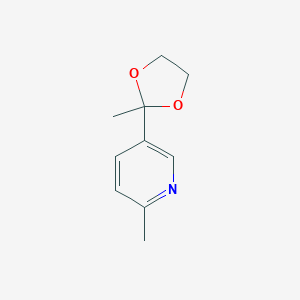
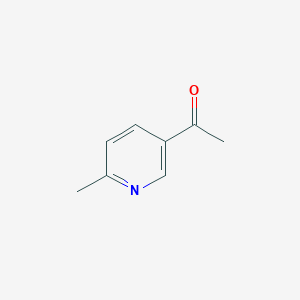

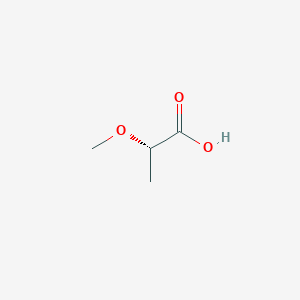
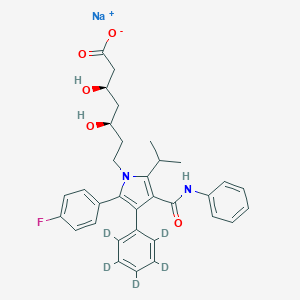
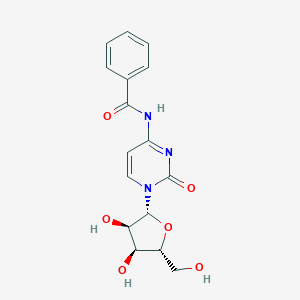
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)
